Validated Potency in PROTAC Degradation: LWY713 Achieves Sub-Nanomolar DC50 Against FLT3
When incorporated as the E3 ligase-recruiting moiety in the PROTAC molecule LWY713, Lenalidomide-F enables a DC50 (half-maximal degradation concentration) of 0.64 nM against the FLT3 kinase in cellular assays [1]. This represents a highly potent degradation profile. For comparison, standalone lenalidomide does not degrade FLT3, and its therapeutic effects are mediated through the degradation of neosubstrates like IKZF1/3 [2]. This data point quantifies the compound's utility in achieving targeted, high-potency degradation when conjugated to an appropriate target-binding warhead, differentiating it from simple CRBN binders.
| Evidence Dimension | Degradation Potency (DC50) against FLT3 |
|---|---|
| Target Compound Data | 0.64 nM (as E3 ligand in LWY713 PROTAC) |
| Comparator Or Baseline | Lenalidomide (no FLT3 degradation activity) |
| Quantified Difference | >1000-fold improvement in DC50 (from inactive to 0.64 nM) |
| Conditions | Cellular degradation assay, MV4-11 leukemia cell line [1] |
Why This Matters
This establishes the compound as a critical component for generating a PROTAC with validated, sub-nanomolar degradation efficiency, a key metric for lead optimization.
- [1] Antpedia. LWY713. Product Datasheet. CAS No. 2359705-88-5. Available online: https://www.antpedia.com/space-ext-2762828-do-view-id-3164354.html View Source
- [2] Krönke, J., et al. (2014). Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. Science, 343(6168), 301-305. View Source
